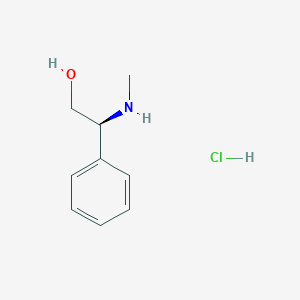

(S)-2-(Methylamino)-2-phenylethanol hydrochloride

Description

(S)-2-(Methylamino)-2-phenylethanol hydrochloride (CAS: 1810074-71-5) is a chiral β-amino alcohol derivative with the molecular formula C₉H₁₄ClNO and a molecular weight of 187.67 g/mol . It features a phenyl group and a methylamino-substituted ethanol backbone, with stereochemical specificity at the C2 position (S-configuration). This compound is primarily utilized in research settings, particularly in medicinal chemistry and pharmacology, for investigating receptor interactions and enantioselective synthesis. It is typically stored at room temperature in moisture-sealed containers and is available as a 10 mM solution for experimental use .

Properties

IUPAC Name |

(2S)-2-(methylamino)-2-phenylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-10-9(7-11)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYJUPCZJUYIKT-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CO)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1810074-71-5 | |

| Record name | Benzeneethanol, β-(methylamino)-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Methylamino)-2-phenylethanol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the use of benzaldehyde and methylamine.

Reaction: Benzaldehyde is reacted with methylamine in the presence of a reducing agent such as sodium borohydride to form (S)-2-(Methylamino)-2-phenylethanol.

Hydrochloride Formation: The resulting (S)-2-(Methylamino)-2-phenylethanol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Methylamino)-2-phenylethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the compound to produce different amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemical Synthesis and Research Applications

Intermediate in Organic Synthesis

(S)-2-(Methylamino)-2-phenylethanol hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. Its chiral nature allows it to be utilized in the production of pharmaceuticals that require specific stereochemistry for biological activity.

Reactions and Modifications

The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions enable the introduction of different functional groups, leading to diverse derivatives that may exhibit enhanced biological activities or novel properties.

Pharmacological Potential

Research indicates that this compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its ability to modulate adrenergic and dopaminergic systems positions it as a candidate for antidepressant therapies.

Anticancer Properties

Emerging studies have explored the anticancer potential of this compound. For instance, in vitro analysis on MCF-7 breast cancer cell lines demonstrated that concentrations above 50 µM significantly reduced cell viability and induced apoptosis through increased caspase-3 activity. These findings highlight its potential as an anticancer agent.

Industrial Applications

Fine Chemicals and Pharmaceuticals

In industrial settings, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its role as an intermediate allows for the synthesis of various therapeutic agents, including antihypertensive and analgesic drugs .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human breast cancer cell lines revealed significant findings:

- Cell Viability Reduction : Treatment with concentrations above 50 µM resulted in a marked decrease in cell viability.

- Apoptotic Induction : Enhanced levels of caspase-3 activity indicated increased apoptotic activity, suggesting its potential as an anticancer therapeutic.

Case Study 2: Neurological Disorders

Research into the pharmacological effects of this compound has shown promise in addressing neurological disorders. The modulation of neurotransmitter levels could lead to therapeutic applications for conditions such as depression and anxiety disorders.

Mechanism of Action

The mechanism of action of (S)-2-(Methylamino)-2-phenylethanol hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as a precursor to neurotransmitters or other biologically active compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

(S)-2-Amino-2-(3-Fluoro-2-Methylphenyl)ethanol Hydrochloride

- CAS : 1951425-23-2

- Molecular Formula: C₉H₁₃ClFNO

- Molecular Weight : 205.66 g/mol

- Key Differences: A fluorine atom and methyl group are introduced at the 3- and 2-positions of the phenyl ring, respectively. Higher molecular weight (205.66 vs. 187.67) due to fluorine substitution .

1-(4-Hydroxy-3-Methylphenyl)-2-(Methylamino)ethanone Hydrochloride

- Key Differences: Replaces the ethanol group with a ketone, altering polarity and hydrogen-bonding capacity. Synthesized via hydrogenolysis of benzyl-protected precursors, indicating distinct reactivity compared to the parent compound .

Phenyl(2-Pyridyl)Methylamine Hydrochloride

- Molecular Backbone: Substitutes the ethanol group with a pyridyl moiety.

- Altered solubility profile due to the heteroaromatic system .

Enantiomeric Comparisons

(R)-2-(Methylamino)-2-Phenylethanol Hydrochloride

- Key Difference : R-configuration at the C2 position.

- Functional Impact : Enantiomers often exhibit divergent biological activities. For example, the R-form may show varying binding kinetics to chiral receptors or enzymes. Both enantiomers are available in high-purity grades (≥99%) for pharmaceutical research .

Physicochemical Properties

Biological Activity

(S)-2-(Methylamino)-2-phenylethanol hydrochloride, a chiral amine, has garnered attention for its potential biological activities. This compound is structurally characterized by a phenylethanol backbone with a methylamino group, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHClNO. The compound's stereochemistry is crucial for its biological activity, as the (S) configuration often influences interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential modulation of enzyme activities. Notably, it may act on:

- Adrenergic Receptors : Influencing neurotransmitter release and modulation of mood.

- Dopaminergic Pathways : Potentially affecting dopamine levels, which could have implications in treating neurological disorders.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

Emerging studies have explored the anticancer potential of this compound. Preliminary findings suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: In Vitro Analysis of Anticancer Properties

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in viability was observed at concentrations above 50 µM.

- Apoptotic Induction : Increased levels of caspase-3 activity were noted, indicating enhanced apoptotic activity.

Pharmacological Applications

The pharmacological implications of this compound extend beyond antimicrobial and anticancer properties. Its potential applications include:

- Neurological Disorders : Due to its action on adrenergic and dopaminergic systems.

- Antidepressant Effects : The compound's ability to modulate neurotransmitter levels suggests possible antidepressant properties.

Research Findings and Future Directions

Research into this compound is still in the early stages. Future studies should focus on:

- In Vivo Studies : To confirm efficacy and safety in living organisms.

- Mechanistic Studies : To elucidate the precise pathways through which the compound exerts its effects.

- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity.

Q & A

Basic: What synthetic strategies are effective for achieving high enantiomeric purity in (S)-2-(Methylamino)-2-phenylethanol hydrochloride?

Answer:

Enantioselective synthesis typically involves chiral catalysts or resolving agents. For example, asymmetric hydrogenation of ketone intermediates using Ru-BINAP catalysts can yield the (S)-enantiomer with >95% enantiomeric excess (ee) . Post-synthesis, chiral HPLC (e.g., Chiralpak AD-H column with hexane/ethanol mobile phase) is critical for verifying purity . Recrystallization in polar solvents (e.g., ethanol/water mixtures) further removes racemic impurities .

Basic: How can researchers characterize structural and chiral integrity of this compound?

Answer:

- NMR : H and C NMR confirm the phenyl, methylamino, and ethanol backbone. For chiral verification, Mosher’s acid derivatives or NOESY experiments differentiate enantiomers .

- HPLC : Chiral columns (e.g., Daicel CHIRALCEL OD-RH) with 0.1% trifluoroacetic acid in acetonitrile/water resolve (S) and (R) forms. Retention times and peak symmetry validate purity .

- XRD : Single-crystal X-ray diffraction provides absolute configuration confirmation .

Basic: What are common impurities in this compound, and how are they quantified?

Answer:

Key impurities include:

Quantification requires spiking with reference standards (e.g., EP/Pharm. grade) and calibration curves .

Advanced: How do storage conditions (pH, temperature) impact the stability of this compound?

Answer:

- pH Sensitivity : Degrades rapidly in alkaline conditions (pH >8) via β-elimination, forming phenyl vinyl ketone. Stability is optimal at pH 4–6 .

- Temperature : Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when stored in amber vials with desiccants .

- Light Exposure : UV irradiation induces radical-mediated decomposition; use light-resistant packaging .

Advanced: How can conflicting data on the compound’s solubility in polar solvents be resolved?

Answer:

Discrepancies arise from polymorphic forms or residual solvents. Methodological steps:

DSC/TGA : Confirm polymorph identity (e.g., anhydrous vs. hydrate forms) .

Purity Analysis : Remove trace solvents (e.g., ethanol) via vacuum drying .

Solubility Protocols : Standardize shake-flask methods (USP/Ph. Eur.) at 25°C with HPLC quantification .

Advanced: What mechanistic insights explain the hydrochloride salt’s enhanced bioavailability?

Answer:

- Solubility : Hydrochloride salts increase aqueous solubility by 10–100× vs. free base, critical for in vivo absorption .

- Crystallinity : Salt formation reduces hygroscopicity, improving shelf-life .

- Ion-Pair Effects : Chloride ions stabilize protonated amines, enhancing membrane permeability in pharmacokinetic assays .

Advanced: What analytical workflows address enantiomerization during biological assays?

Answer:

- Sample Preparation : Use ice-cold acetonitrile to quench metabolic reactions, preventing post-sampling racemization .

- LC-MS/MS : Couple chiral columns with tandem MS for simultaneous quantification and enantiomer ratio monitoring (LOQ: 0.1 ng/mL) .

- Stability-Indicating Methods : Validate assays under forced degradation (e.g., 0.1M HCl, 60°C) to confirm no artifactual enantiomerization .

Advanced: How are computational models used to predict the compound’s receptor binding affinity?

Answer:

- Docking Studies : Schrödinger Maestro models the methylamino group’s interaction with GPCRs (e.g., adrenergic receptors) via H-bonding and π-π stacking .

- MD Simulations : 100-ns trajectories reveal stable binding conformations in lipid bilayers, correlating with IC values from radioligand assays .

- QSAR : Hammett constants (σ) of phenyl substituents predict logP and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.